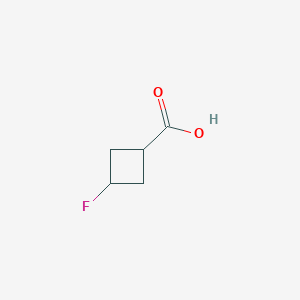

3-Fluorocyclobutanecarboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-fluorocyclobutanecarboxylic acid and its derivatives has been a focal point of research, aiming to develop efficient and scalable methods. One prevalent approach involves the fluorination of cyclobutanecarboxylic acid precursors, utilizing various fluorinating agents under controlled conditions to introduce the fluorine atom with high specificity and yield. These methodologies emphasize the importance of selectivity and functional group tolerance, enabling the incorporation of fluorine into complex molecules without compromising their integrity.

Molecular Structure Analysis

The molecular structure of 3-fluorocyclobutanecarboxylic acid reveals a compact cyclobutane core, with the fluorine atom introducing electronic and steric effects that influence the compound's reactivity and physical properties. Advanced analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have been employed to elucidate the precise geometrical configuration and electronic environment of the molecule. These studies provide insights into how the fluorine atom affects the electron density distribution across the molecule, impacting its chemical behavior.

Chemical Reactions and Properties

3-Fluorocyclobutanecarboxylic acid participates in various chemical reactions, leveraging its reactive carboxylic acid group and the influence of the fluorine atom on its reactivity pattern. It can undergo condensation, esterification, and amidation reactions, forming a wide range of derivatives with potential applications in drug development and material science. The presence of fluorine notably alters the acid's reactivity, often enhancing its electrophilic character and influencing the kinetics and thermodynamics of its reactions.

Physical Properties Analysis

The physical properties of 3-fluorocyclobutanecarboxylic acid, such as melting point, boiling point, solubility, and density, are crucial for its handling, storage, and application in various domains. The fluorine atom significantly impacts these properties by affecting the compound's polarity, hydrogen bonding potential, and overall molecular stability. Studies have shown that the introduction of fluorine can improve the compound's thermal stability and solubility in organic solvents, facilitating its use in synthetic chemistry and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 3-fluorocyclobutanecarboxylic acid, including acidity, reactivity, and stability, are pivotal in its application as an intermediate in organic synthesis and drug discovery. The fluorine atom's electronegativity affects the acid's pKa, making it a stronger acid compared to its non-fluorinated counterpart. This property is exploited in various synthetic pathways, where the acid's enhanced reactivity enables selective transformations and the construction of complex molecular architectures.

For further reading and detailed information on the synthesis, properties, and applications of 3-fluorocyclobutanecarboxylic acid and related compounds, the following references provide comprehensive insights:

- Fluoroquinolones: Synthesis and Application (Charushin et al., 2014)

- Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors (Wang et al., 2013)

- Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as Pharmacological Probes-Overview (Bakhotmah & Al-Otaibi, 2020)

Applications De Recherche Scientifique

Detection and Characterization of Pulmonary Lesions

Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-[18F]FACBC) has been studied for its effectiveness in imaging pulmonary lesions. The study found that anti-3-[18F]FACBC uptake in malignant lesions is greater than in inflammatory lesions, suggesting its potential in characterizing pulmonary lesions (Amzat et al., 2013).

Recurrent Prostate Carcinoma

Anti-3-(18)F-FACBC PET/CT has shown more sensitivity than indium 111 ((111)In)-capromab pendetide in detecting recurrent prostate carcinoma, suggesting its effectiveness in this area (Schuster et al., 2011).

Improved Synthesis for Tumor Imaging

Improvements in the synthesis of the precursor of anti-[18F]FACBC, which demonstrates high stereoselectivity and suitability for large-scale preparations, have been developed. This facilitates the routine production of anti-[18F]FACBC for human use, particularly in tumor imaging (McConathy et al., 2003).

Radiation Dosimetry in Humans

The radiation burden of anti-18F-FACBC in humans has been evaluated, indicating that its use in PET yields good imaging and acceptable dosimetry. This is crucial for ensuring patient safety in clinical applications (Nye et al., 2007).

Meta-Analysis on Recurrent Prostate Carcinoma

A meta-analysis found that 18F-FACBC PET/CT had high sensitivity and specificity in detecting prostate carcinoma recurrence, demonstrating its potential as a non-invasive, metabolic imaging technique in this field (Ren et al., 2016).

Transport Mechanisms in Cancer and Inflammation

The uptake mechanisms of anti-[18F]FACBC in inflammatory and tumor cells have been compared, indicating its low accumulation in granulocytes/macrophages which may be advantageous in distinguishing inflamed regions from tumors (Oka et al., 2014).

Synthesis for Brain Tumor Imaging

The synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a new tumor-avid amino acid, has been detailed for its potential in brain tumor imaging (Shoup & Goodman, 1999).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-fluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXHCYIDZUPZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595617, DTXSID201273464, DTXSID901283185 | |

| Record name | 3-Fluorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Fluorocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorocyclobutanecarboxylic acid | |

CAS RN |

122665-96-7, 123812-79-3, 123812-78-2 | |

| Record name | 3-Fluorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Fluorocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3-Fluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

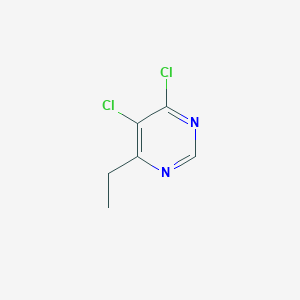

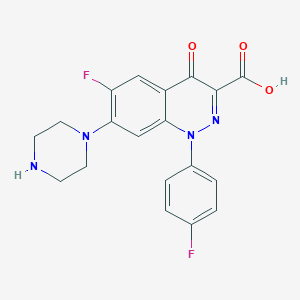

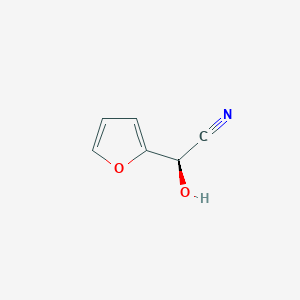

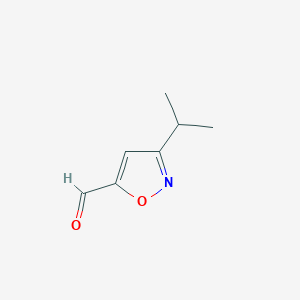

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

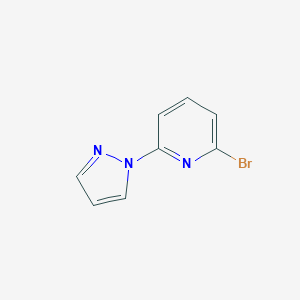

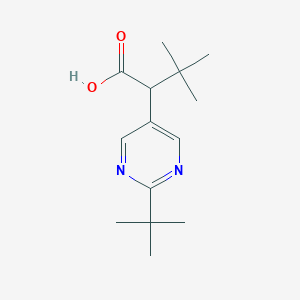

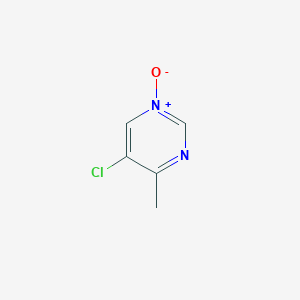

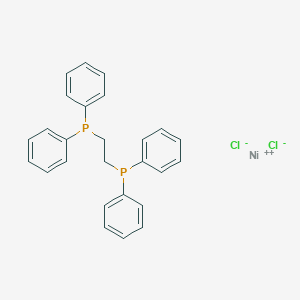

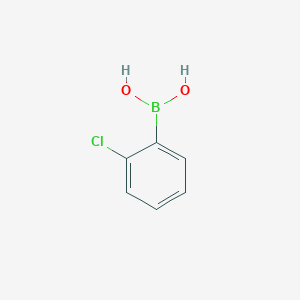

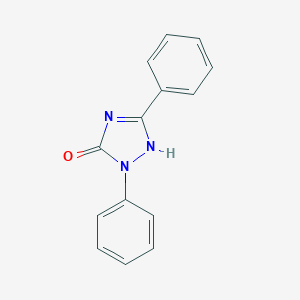

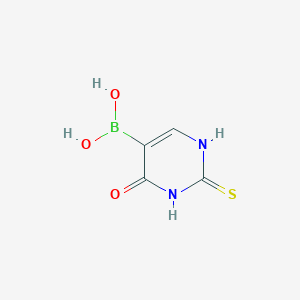

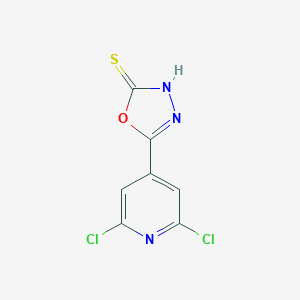

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.